molecular formula C18H38O2 B156470 1,18-Octadecanediol CAS No. 3155-43-9

1,18-Octadecanediol

Cat. No.: B156470
CAS No.: 3155-43-9
M. Wt: 286.5 g/mol
InChI Key: LUUFSCNUZAYHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,18-Octadecanediol, also known as octadecane-1,18-diol, is an organic compound with the molecular formula C18H38O2. It is a long-chain diol, characterized by having two hydroxyl groups (-OH) at the terminal positions of an 18-carbon alkane chain. This compound is typically a solid at room temperature and is almost insoluble in water but soluble in organic solvents such as alcohols and ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,18-Octadecanediol can be synthesized through various methods. One common synthetic route involves the reduction of 1,18-octadecanedioic acid. This reduction can be achieved using hydrogen gas in the presence of a platinum catalyst. The reaction conditions typically involve high pressure and temperature to facilitate the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,18-octadecanedioic acid. This method is preferred due to its efficiency and scalability. The reaction is carried out in large reactors where the acid is exposed to hydrogen gas under controlled conditions, resulting in the formation of the diol .

Chemical Reactions Analysis

Types of Reactions

1,18-Octadecanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,18-Octadecanediol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,18-Octadecanediol is unique due to its specific chain length and the positioning of the hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specific applications that other diols may not be able to fulfill .

Properties

IUPAC Name

octadecane-1,18-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUFSCNUZAYHAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCO)CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334385
Record name 1,18-Octadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3155-43-9
Record name 1,18-Octadecanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,18-Octadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,18-OCTADECANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST454BM3B9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,18-Octadecanediol
Reactant of Route 2
1,18-Octadecanediol
Reactant of Route 3
Reactant of Route 3
1,18-Octadecanediol
Reactant of Route 4
1,18-Octadecanediol
Reactant of Route 5
Reactant of Route 5
1,18-Octadecanediol
Reactant of Route 6
Reactant of Route 6
1,18-Octadecanediol
Customer
Q & A

Q1: What is the structural organization of 1,18-Octadecanediol and how does this relate to its potential applications?

A: this compound molecules possess an intriguing structural arrangement. They exhibit an all-trans conformation along their carbon chain []. This linearity drives the formation of a layered structure, reminiscent of smectic C liquid crystals, where the molecules align with a specific inclination angle relative to the layer plane []. Interestingly, this angle remains consistent within each layer, but the direction alternates in consecutive layers []. This unique arrangement, similar to its even-numbered homologues, hints at potential applications in areas like liquid crystals and self-assembling materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.